molecular formula C22H26N4O3 B2542549 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380188-59-8

3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2542549
CAS No.: 2380188-59-8
M. Wt: 394.475
InChI Key: GBLAXUVNMQTBJC-UHFFFAOYSA-N
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Description

3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and an oxazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Coupling with the Quinazolinone Core: The final step involves coupling the piperidine-oxazole intermediate with a quinazolinone derivative through a condensation reaction, often facilitated by a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole moiety, converting it to a more saturated heterocycle.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced heterocycles, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-18(16(2)29-24-15)7-8-21(27)25-11-9-17(10-12-25)13-26-14-23-20-6-4-3-5-19(20)22(26)28/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLAXUVNMQTBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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